16|A-Hydroxytrametenolic acid
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Overview
Description
16|A-Hydroxytrametenolic acid is a natural triterpene compound found in the fungus Poria cocos. It is known for its potential as a retinoid X receptor (RXR) selective agonist . This compound has garnered interest due to its various biological activities, including anti-inflammatory and anti-cancer properties .
Preparation Methods
16|A-Hydroxytrametenolic acid can be isolated from the mycelium of Poria cocos through fermentation processes . The synthetic routes for this compound involve the extraction of triterpenoids from the fungus, followed by purification steps to isolate this compound . Industrial production methods typically involve large-scale fermentation and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
16|A-Hydroxytrametenolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids .
Scientific Research Applications
16|A-Hydroxytrametenolic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 16|A-Hydroxytrametenolic acid involves its interaction with the glucocorticoid receptor (GR). It acts as a GR agonist, which leads to the suppression of the PI3K/Akt/NF-κB signaling pathway . This results in the attenuation of inflammatory responses and the improvement of intestinal barrier function .
Comparison with Similar Compounds
16|A-Hydroxytrametenolic acid is unique among triterpenoids due to its specific interaction with the glucocorticoid receptor and its potent biological activities . Similar compounds include:
3-O-Acetyl-16|A-Hydroxytrametenolic acid: Known for its antioxidant and anti-cancer activities.
Eburicoic acid: Another triterpenoid with similar anti-inflammatory properties.
Poricoic acids: A group of triterpenoids from Poria cocos with various biological activities.
These compounds share structural similarities but differ in their specific biological targets and activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 |
InChI Key |
LPHOGVFYEBRXSC-WIUKAADNSA-N |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C |
Origin of Product |
United States |
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